molecular formula C22H21NO5 B2445570 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938025-52-6

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2445570
CAS No.: 938025-52-6
M. Wt: 379.412
InChI Key: MOYFIVWEAKKSND-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furochromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. The starting materials and reagents may include 4-ethoxybenzaldehyde, 2-methoxyethylamine, and appropriate furochromenone precursors. The reaction conditions often involve the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its therapeutic potential for treating diseases.

    Industry: Exploring its use in manufacturing processes or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one include other furochromenones and related heterocyclic compounds. Examples include:

  • 3-(4-methoxyphenyl)-2-((2-ethoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
  • 3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-pyrano[3,2-c]chromen-4-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the ethoxyphenyl and methoxyethylamino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c1-3-26-15-10-8-14(9-11-15)18-19-20(28-21(18)23-12-13-25-2)16-6-4-5-7-17(16)27-22(19)24/h4-11,23H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYFIVWEAKKSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(OC3=C2C(=O)OC4=CC=CC=C43)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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